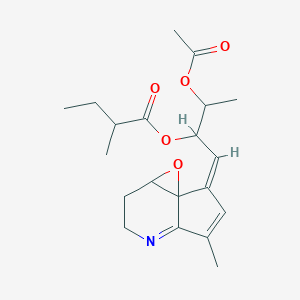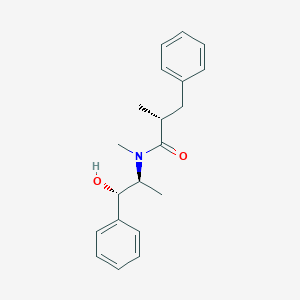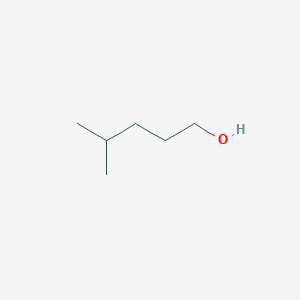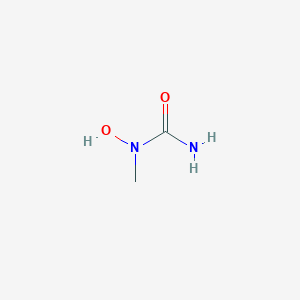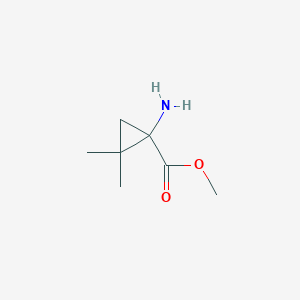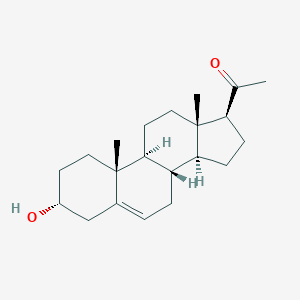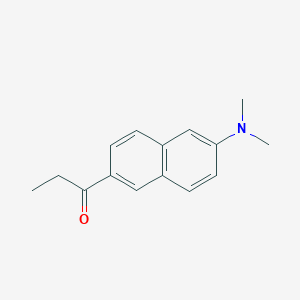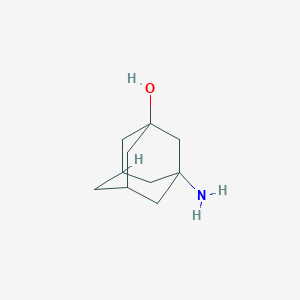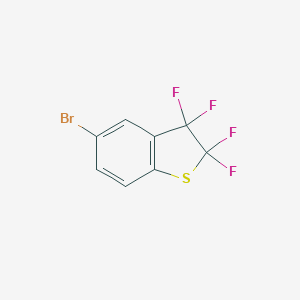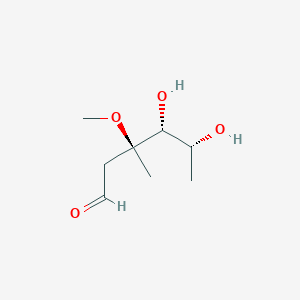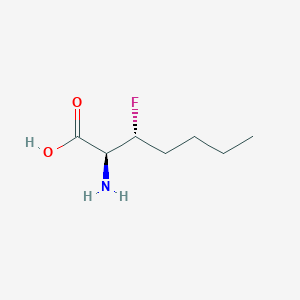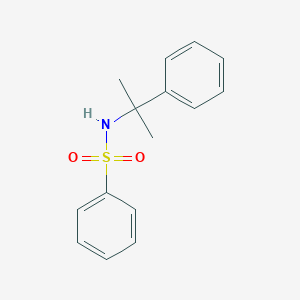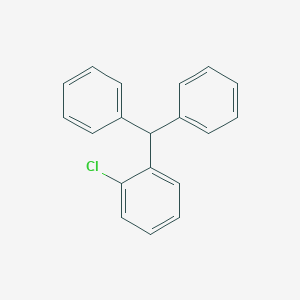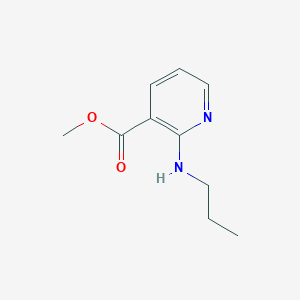
Methyl 2-(propylamino)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(propylamino)pyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique properties and is widely used in the synthesis of various drugs and pharmaceuticals. In
Wirkmechanismus
The mechanism of action of Methyl 2-(propylamino)pyridine-3-carboxylate involves the inhibition of various enzymes, including proteases and kinases. The compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and inflammation.
Biochemische Und Physiologische Effekte
Methyl 2-(propylamino)pyridine-3-carboxylate has been shown to exhibit significant biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes, which play a crucial role in the development of various diseases. It has also been shown to exhibit significant antiviral, anti-inflammatory, and anticancer activities. In addition, the compound has been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(propylamino)pyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is typically high. The compound is also stable and can be stored for extended periods without significant degradation. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-(propylamino)pyridine-3-carboxylate in scientific research. One potential area of research is the development of new drugs and pharmaceuticals based on the compound's unique properties. Another area of research is the study of the compound's mechanism of action, which could lead to the discovery of new targets for drug development. Additionally, the compound's neuroprotective effects make it a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the compound's antiviral activity makes it a potential candidate for the development of new antiviral drugs.
Synthesemethoden
The synthesis of Methyl 2-(propylamino)pyridine-3-carboxylate involves the reaction of 3-pyridinecarboxylic acid with propylamine in the presence of methanol. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is typically high, and the purity can be further increased by using different purification techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(propylamino)pyridine-3-carboxylate has been extensively studied for its potential use in medicinal chemistry and pharmacology. It has been found to exhibit significant antiviral, anti-inflammatory, and anticancer activities. The compound has also been shown to inhibit the activity of various enzymes, including proteases and kinases, which play a crucial role in the development of various diseases.
Eigenschaften
CAS-Nummer |
157276-72-7 |
|---|---|
Produktname |
Methyl 2-(propylamino)pyridine-3-carboxylate |
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl 2-(propylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h4-5,7H,3,6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
IPXKYULAQRBKMV-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=CC=N1)C(=O)OC |
Kanonische SMILES |
CCCNC1=C(C=CC=N1)C(=O)OC |
Synonyme |
3-Pyridinecarboxylicacid,2-(propylamino)-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



